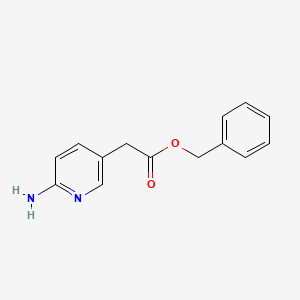
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate
Descripción general
Descripción
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is also known by its IUPAC name, tert-butyl (1R)-1-isopropyl-2-propynylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-methylpent-1-yn-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure purity and efficiency .
Análisis De Reacciones Químicas
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-methylpent-1-yn-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparación Con Compuestos Similares
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications but with different reactivity and selectivity.
Tert-butyl (4-ethynylphenyl)carbamate: Another alkyne-containing carbamate with distinct chemical properties and applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound used in the synthesis of biologically active natural products.
The uniqueness of tert-butyl 4-methylpent-1-yn-3-ylcarbamate lies in its specific structure, which allows for versatile chemical reactions and applications in various fields .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13) |
Clave InChI |
XEDKAILLTLQJMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8551298.png)

![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide hydrochloride](/img/structure/B8551321.png)
![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8551333.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)


![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)



